7-Chloro-5-methylthiazolo[5,4-d]pyrimidine chemical properties
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine chemical properties
An In-Depth Technical Guide to 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine
Introduction
The thiazolo[5,4-d]pyrimidine scaffold is a recurring motif in medicinal chemistry, recognized as a "biologically privileged" structure due to its prevalence in compounds exhibiting a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anti-tumor, antimicrobial, anti-inflammatory, and immunosuppressive agents.[1][2][3] This guide focuses on a key intermediate within this class: 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine.
As a Senior Application Scientist, the intent of this document is not merely to list properties but to provide a comprehensive technical understanding of this molecule for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, reactivity, synthesis, and strategic importance as a versatile building block for the creation of novel therapeutic agents. The strategic placement of the chloro group at the 7-position renders it an exceptionally useful handle for synthetic diversification, making a thorough understanding of its chemistry essential for its effective application in drug discovery pipelines.
Section 1: Core Molecular Profile
A foundational understanding begins with the molecule's basic identity and physicochemical characteristics. These properties govern its behavior in both storage and reaction environments.
Nomenclature and Identifiers
Correctly identifying a chemical entity is critical for literature searches, procurement, and regulatory documentation. The following table summarizes the key identifiers for 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine.
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-5-methyl-[4][5]thiazolo[5,4-d]pyrimidine | PubChem[6] |
| CAS Number | 13316-09-1 | PubChem[6] |
| Molecular Formula | C₆H₄ClN₃S | PubChem[6] |
| SMILES | CC1=NC2=C(C(=N1)Cl)N=CS2 | PubChem[6] |
| InChIKey | YRFFHMTVGVHVMB-UHFFFAOYSA-N | PubChem[6] |
Physicochemical Properties
These computed properties provide insight into the molecule's solubility, lipophilicity, and potential for membrane permeability—key considerations in drug design.
| Property | Value | Significance |
| Molecular Weight | 185.64 g/mol | Essential for all stoichiometric calculations in synthesis.[6] |
| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.9 Ų | Suggests good potential for oral bioavailability, as it is well below the 140 Ų threshold often associated with poor permeability.[6] |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and sulfur atoms can act as hydrogen bond acceptors, influencing solubility and receptor interactions. |
Molecular Structure
The arrangement of atoms and fused ring systems dictates the molecule's reactivity and three-dimensional shape.
Caption: 2D chemical structure of the title compound.
Section 2: Chemical Reactivity and Mechanistic Rationale
The synthetic utility of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is dominated by the reactivity of the chlorine atom at the C7 position. This reactivity is not accidental; it is a direct consequence of the electron-deficient nature of the fused pyrimidine ring. The nitrogen atoms within the ring system exert a strong electron-withdrawing effect, polarizing the C-Cl bond and making the C7 carbon atom highly susceptible to nucleophilic attack.
The primary mechanism governing its reactions is Nucleophilic Aromatic Substitution (SₙAr) . This pathway is energetically favorable because the electron-withdrawing heterocycles can stabilize the negative charge in the intermediate Meisenheimer complex.
Caption: Generalized workflow for the SₙAr reaction at the C7 position.
This predictable reactivity is a cornerstone of its use as a scaffold. By selecting different nucleophiles (e.g., amines, thiols, alcohols), a diverse library of analogues can be generated from this single intermediate. For instance, studies have shown the successful displacement of the C7 chlorine with various amines, such as piperazine, to produce potent immunosuppressive agents.[2][3] This highlights the causality behind its selection in synthesis: the chloro group is not just a substituent, but a planned, reactive functional group for molecular elaboration.
Section 3: Synthesis Strategies and Methodologies
The construction of the 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine core is a multi-step process that leverages fundamental heterocyclic chemistry principles. A common and effective strategy involves the initial synthesis of a dihydroxy-thiazolo[5,4-d]pyrimidine intermediate, followed by a crucial chlorination step.
Caption: A plausible synthetic pathway to the title compound.
Protocol: Chlorination of the Dihydroxy Intermediate
This protocol describes the critical step of converting the more stable dihydroxy precursor into the reactive chloro-derivative, a common transformation in heterocyclic synthesis.[7] The choice of phosphoryl chloride (POCl₃) is deliberate; it is a powerful dehydrating and chlorinating agent perfectly suited for converting heterocyclic ketones/enols into chlorides.
Materials:
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5,7-dihydroxy-2-methylthiazolo[5,4-d]pyrimidine
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Phosphoryl chloride (POCl₃)
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N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)
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Toluene or another high-boiling inert solvent
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Ice water
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5,7-dihydroxy-2-methylthiazolo[5,4-d]pyrimidine (1 equivalent) in phosphoryl chloride (10-15 equivalents). Rationale: A large excess of POCl₃ is used to serve as both the reagent and the solvent, driving the reaction to completion.
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Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive POCl₃ in a controlled manner. The process is highly exothermic and releases HCl gas, requiring proper ventilation.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine. Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine.
This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of the desired reactive intermediate.
Section 4: Applications in Drug Discovery
The true value of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine lies in its role as a strategic intermediate. The thiazolo[5,4-d]pyrimidine core is a known pharmacophore, and the 7-chloro group provides a reactive site for introducing molecular diversity to explore structure-activity relationships (SAR).[1][8]
By reacting the parent compound with a variety of nucleophiles, medicinal chemists can rapidly generate a library of novel compounds for biological screening. This "scaffold-decorating" approach is highly efficient in modern drug discovery.
Caption: Role as a key intermediate for generating diverse chemical libraries.
For example, derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated as antagonists for adenosine receptors, showing potential in treating depression.[7][9] Others have been developed as potent antiproliferative agents against various cancer cell lines.[1][5][8] The ability to easily modify the 7-position is crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.
Section 5: Safety, Handling, and Storage
Due to its reactive nature, proper handling of 7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is essential.
Hazard Identification (GHS Classification): [6]
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Acute Toxicity, Oral (Warning): H302 - Harmful if swallowed.
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Skin Corrosion/Irritation (Warning): H315 - Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Warning): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
7-Chloro-5-methylthiazolo[5,4-d]pyrimidine is more than just a chemical compound; it is a powerful tool for innovation in medicinal chemistry. Its defining characteristic is the reactive 7-chloro group, which, when coupled with the biologically relevant thiazolo[5,4-d]pyrimidine core, provides an ideal platform for the synthesis of diverse molecular libraries. A thorough understanding of its physicochemical properties, reactivity profile, and synthetic methodologies, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics. Its strategic value as a versatile synthetic intermediate ensures its continued relevance in drug discovery and development programs.
References
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. Available from: [Link]
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Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. Available from: [Link]
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Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. PubMed. Available from: [Link]
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Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. ResearchGate. Available from: [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. National Institutes of Health. Available from: [Link]
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Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. Available from: [Link]
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